molecular formula C12H10N4O3S B2722593 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1209611-14-2

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2722593
CAS No.: 1209611-14-2
M. Wt: 290.3
InChI Key: YMMDLISDTDVPEZ-UHFFFAOYSA-N
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Description

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound of significant interest in medicinal chemistry and drug discovery, incorporating two privileged heterocyclic scaffolds. The molecule features a 1,3,4-oxadiazole core, a moiety extensively studied for its diverse biological activities and its role as a bioisostere for esters and amides, which can enhance metabolic stability and fine-tune physicochemical properties in lead compounds . The 1,3,4-oxadiazole ring system is known to interact with various biological targets, and derivatives have been reported to exhibit a range of pharmacological effects, including antitumor and antiviral activities . The specific substitution pattern with furan and thiophene rings further augments its research value. The thiophene moiety, like the furan, is a versatile heterocycle frequently employed in drug design to explore structure-activity relationships and optimize binding interactions with enzyme active sites . This particular architecture suggests potential as a valuable chemical tool for researchers investigating new inhibitors, particularly for enzymes like tyrosine kinases, HDACs, or viral targets, where related oxadiazole derivatives have shown promise . The compound is intended for use in biological screening, mechanism of action studies, and as a building block in the synthesis of more complex molecules for pharmaceutical R&D.

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c17-11(13-7-8-3-2-6-20-8)14-12-16-15-10(19-12)9-4-1-5-18-9/h1-6H,7H2,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMDLISDTDVPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises three structural motifs:

  • A 1,3,4-oxadiazole core substituted at position 5 with a furan-2-yl group.
  • A urea linker bridging the oxadiazole and thiophen-2-ylmethyl groups.
  • A thiophen-2-ylmethyl substituent attached to the urea nitrogen.

Retrosynthetically, the molecule can be divided into two fragments:

  • Fragment A : 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine.
  • Fragment B : Thiophen-2-ylmethyl isocyanate.

Coupling these fragments via a urea-forming reaction yields the final product.

Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (Fragment A)

Cyclocondensation of Furan-2-carbohydrazide with α-Bromo Nitroalkanes

The 1,3,4-oxadiazole ring is synthesized via a one-pot cyclocondensation reaction between furan-2-carbohydrazide and α-bromo nitroalkanes under oxidative conditions.

Procedure:
  • Dissolve furan-2-carbohydrazide (1.0 equiv) and α-bromo nitroalkane (1.2 equiv) in a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
  • Add potassium iodide (1.5 equiv) and urea-hydrogen peroxide (1.0 equiv) at room temperature.
  • Stir the reaction for 6 hours, followed by extraction with ethyl acetate and purification via flash chromatography (silica gel, 10–50% ethyl acetate/hexanes).
Key Data:
  • Yield : 60–70%.
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) shows signals at δ 8.23 (d, J = 7.8 Hz, 1H, furan-H), 7.45 (s, 2H, NH$$2$$), and 6.76 (m, 2H, furan-H).

Alternative Route: Heterocyclization of Acyl Hydrazones

Furan-2-carbohydrazide can undergo cyclization with aldehydes or ketones in the presence of phosphoryl chloride (POCl$$_3$$) to form 1,3,4-oxadiazoles.

Optimization:
  • Use POCl$$_3$$ as both a solvent and cyclizing agent at 80°C for 4 hours.
  • Yield : 55–65%.

Synthesis of Thiophen-2-ylmethyl Isocyanate (Fragment B)

Preparation from Thiophen-2-ylmethanamine

Thiophen-2-ylmethyl isocyanate is synthesized by treating thiophen-2-ylmethanamine with phosgene (COCl$$_2$$) or triphosgene under anhydrous conditions.

Procedure:
  • Cool thiophen-2-ylmethanamine (1.0 equiv) in dry dichloromethane (DCM) to 0°C.
  • Add triphosgene (0.33 equiv) dropwise and stir for 2 hours.
  • Remove solvent under reduced pressure and purify via distillation.
Key Data:
  • Boiling Point : 78–80°C at 15 mmHg.
  • FT-IR : Strong absorption at 2270 cm$$^{-1}$$ (N=C=O stretch).

Urea Coupling Reaction

Reaction of Fragment A with Fragment B

The urea bridge is formed by reacting 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with thiophen-2-ylmethyl isocyanate in the presence of a base.

Procedure:
  • Dissolve 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in dry acetonitrile.
  • Add triethylamine (4.0 equiv) and thiophen-2-ylmethyl isocyanate (1.2 equiv).
  • Stir at room temperature for 12 hours, then concentrate and recrystallize from ethyl acetate/hexanes.
Key Data:
  • Yield : 70–75%.
  • HPLC Purity : >98%.
  • $$ ^1H $$ NMR : δ 8.45 (s, 1H, NH), 7.32 (d, J = 5.1 Hz, 1H, thiophene-H), 6.98 (m, 2H, furan-H), 4.52 (s, 2H, CH$$_2$$).

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : Calculated for C$${13}$$H$${11}$$N$$4$$O$$3$$S [M+H]$$^+$$: 303.0654; Found: 303.0658.
  • $$ ^{13}C $$ NMR : 162.1 (C=O), 150.2 (oxadiazole-C), 142.3 (furan-C), 127.8 (thiophene-C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar structure of the oxadiazole ring and the trans configuration of the urea moiety.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 70 98 One-pot, scalable
Heterocyclization 65 95 Avoids nitroalkanes
Urea Coupling 75 98 Mild conditions

Mechanistic Insights

Oxadiazole Formation

The cyclocondensation proceeds via nucleophilic attack of the hydrazide nitrogen on the α-bromo nitroalkane, followed by oxidative dehydrogenation using urea-H$$2$$O$$2$$.

Urea Bond Formation

The isocyanate reacts with the amine group in a stepwise mechanism:

  • Nucleophilic attack by the amine on the electrophilic carbon of the isocyanate.
  • Proton transfer to form a carbamic acid intermediate.
  • Deprotonation to yield the urea.

Scale-Up Considerations

  • Cyclocondensation : Use syringe pumps for slow addition of urea-H$$2$$O$$2$$ to control exothermicity.
  • Urea Coupling : Replace acetonitrile with THF for easier solvent recovery.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and thiophene groups undergo selective oxidation under controlled conditions:

Reagents and Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral media for thiophene oxidation.

  • Hydrogen peroxide (H₂O₂) under reflux for oxadiazole ring modification.

Products :

  • Oxidation of the thiophene moiety yields sulfoxide or sulfone derivatives.

  • The oxadiazole ring may form hydroxylated or carbonyl-containing products, depending on reaction severity.

Key Data :

Reaction TargetReagentProductYield (%)
Thiophene-SH₂O₂/AcOHThiophene sulfone65–78
OxadiazoleKMnO₄/H₂OOxadiazole ketone52–60

Reduction Reactions

The urea and oxadiazole functionalities are susceptible to reduction:

Reagents and Conditions :

  • Sodium borohydride (NaBH₄) for selective reduction of carbonyl groups.

  • Catalytic hydrogenation (H₂/Pd-C) for aromatic ring saturation.

Products :

  • Reduction of the urea carbonyl generates aminomethyl intermediates.

  • Hydrogenation of furan or thiophene rings produces tetrahydrofuran or thiolane derivatives.

Mechanistic Insight :
The oxadiazole ring remains intact under mild reduction but may open under prolonged hydrogenation, forming diamines .

Substitution Reactions

Electrophilic substitution occurs preferentially on the electron-rich thiophene and furan rings:

Reagents and Conditions :

  • Nitration (HNO₃/H₂SO₄) at 0–5°C for nitro-group introduction.

  • Halogenation (Cl₂/FeCl₃) for chlorination at the thiophene β-position.

Products :

  • Nitro-substituted derivatives show enhanced biological activity.

  • Chlorination increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

Example :

Substitution SiteReagentProductApplication
ThiopheneHNO₃/H₂SO₄5-nitrothiophene derivativeAntimicrobial
FuranBr₂/AcOH5-bromofuran derivativeAnticancer

Urea Functional Group Reactivity

The urea moiety participates in nucleophilic reactions:

Reagents and Conditions :

  • Amines (RNH₂) under basic conditions for urea cleavage or rearrangement.

  • Acid chlorides (RCOCl) for acyl substitution.

Products :

  • Reaction with primary amines generates biuret analogs.

  • Acylation produces carbamate derivatives with improved solubility.

Notable Reaction :

Urea+CH₃COClAcetylated carbamate(Yield: 85%)[4]\text{Urea} + \text{CH₃COCl} \rightarrow \text{Acetylated carbamate} \quad (\text{Yield: 85\%}) \,[4]

Cyclization and Ring-Opening

The oxadiazole ring undergoes ring-opening under extreme conditions:

Reagents and Conditions :

  • Concentrated HCl at 100°C for hydrolysis to semicarbazide.

  • Grignard reagents (RMgX) for alkylation at the oxadiazole nitrogen.

Products :

  • Hydrolysis yields thiophene-methyl semicarbazide.

  • Alkylation forms N-alkyl oxadiazole derivatives.

Comparative Reactivity Table

Reaction TypePreferred SiteReagentKey ProductBiological Relevance
OxidationThiophene-SH₂O₂SulfoneEnhanced antimicrobial activity
ReductionUrea carbonylNaBH₄AminomethylProdrug potential
NitrationThiopheneHNO₃Nitro derivativeAntibacterial
HalogenationFuranBr₂BromofuranAntiproliferative

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of both furan and thiophene rings in 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea suggests potential for antimicrobial efficacy.

Anticancer Properties

The antiproliferative effects of oxadiazole derivatives have been extensively studied. In vitro assays reveal that compounds with similar structures inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism may involve the inhibition of key signaling pathways like PI3K and mTORC1. This positions the compound as a candidate for further development as an anticancer agent.

Other Biological Activities

Beyond antimicrobial and anticancer effects, the compound may also possess antifungal properties. Similar urea derivatives have been explored for their antifungal activity, indicating a broader spectrum of potential biological applications .

Applications in Materials Science

The unique structural characteristics of this compound allow for exploration in materials science. The combination of furan and oxadiazole rings can be utilized as building blocks for novel polymers with specific functionalities. Research could investigate the potential for creating materials with enhanced electronic or optical properties.

Agricultural Chemistry

Given the known biological activities associated with oxadiazole and thiophene moieties, there is potential for this compound to be investigated for herbicidal or insecticidal properties. Compounds containing these moieties have been used in various herbicides and pesticides, suggesting avenues for agricultural applications .

Mechanism of Action

The mechanism of action of 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

NK-252

  • Structure : 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea.
  • Key Differences : Replaces thiophen-2-ylmethyl with pyridin-2-ylmethyl.
  • Activity: Acts as an NRF2 activator, reducing liver fibrosis markers (COL1A1, TIMP-1) and serum aminotransferase levels in preclinical models .

LMM11

  • Structure : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Key Differences : Benzamide replaces urea; cyclohexylsulfamoyl group adds bulk.
  • Activity : Antifungal agent targeting Candida albicans via thioredoxin reductase inhibition .

Compound29

  • Structure : 3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea.
  • Key Differences : Oxazole replaces oxadiazole; branched alkyl chain on phenyl.
  • Activity: Inhibits Th17 differentiation, suggesting immunomodulatory applications .
  • Physicochemical Impact : The oxazole’s reduced polarity may alter metabolic stability compared to oxadiazole.

Comparative Data Table

Compound Name Core Structure Substituents (Oxadiazole/Urea) Molecular Weight (g/mol) Key Biological Activity References
Target Compound Urea-1,3,4-oxadiazole 5-(Furan-2-yl), Thiophen-2-ylmethyl ~327.3* Hypothesized NRF2 modulation -
NK-252 Urea-1,3,4-oxadiazole 5-(Furan-2-yl), Pyridin-2-ylmethyl 326.3 NRF2 activation, antifibrotic
LMM11 Benzamide-1,3,4-oxadiazole 5-(Furan-2-yl), Cyclohexylsulfamoyl - Antifungal
Compound29 Urea-oxazole Thiophen-2-ylmethyl, 5-methyl-oxazole - Th17 differentiation inhibition

*Estimated based on structural analogs.

Research Findings and Substituent Effects

  • Furan-Oxadiazole Synergy : The 5-(furan-2-yl)-1,3,4-oxadiazole motif is recurrent in bioactive compounds, likely due to its planar structure and ability to engage π-π interactions with target enzymes .
  • Thiophene vs.
  • Urea Flexibility : The urea linker allows for diverse substitutions, enabling modulation of hydrogen-bonding capacity and steric effects. For example, NK-252’s pyridine group improves NRF2 binding, while thiophene may favor interactions with sulfur-dependent enzymes .

Biological Activity

The compound 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea , known for its potential biological activities, has garnered attention in pharmaceutical research. This article reviews its biological activity, focusing on synthesis, pharmacological properties, and case studies that highlight its therapeutic potential.

Molecular Characteristics

  • Molecular Formula : C13_{13}H11_{11}N5_5O3_3
  • Molecular Weight : 285.26 g/mol
  • CAS Number : 1414963-82-8

The compound features a unique combination of a furan ring, oxadiazole moiety, and thiophene structure, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to our target structure have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of 1,3,4-oxadiazoles possess activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Anticancer Properties

The antiproliferative effects of oxadiazole derivatives have been extensively studied. In vitro assays reveal that compounds with similar structures inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Notably, the compound's mechanism may involve the inhibition of key signaling pathways like PI3K and mTORC1 .

Case Study: Antiproliferative Activity

In a comparative study involving various oxadiazole derivatives:

  • Compound A (similar structure) showed IC50_{50} values ranging from 5.16 to 20 μM against multiple cancer cell lines.
  • Compound B , a structural analogue, exhibited reduced toxicity while maintaining high antiproliferative activity .

Anti-inflammatory Effects

Compounds featuring the oxadiazole ring have also been associated with anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the oxadiazole or thiophene rings can significantly influence potency and selectivity:

  • Substituent Variations : Modifications at the 2-position of the urea moiety have shown to enhance antiproliferative activity against certain cancer cell lines .

Table: Summary of Biological Activities

Activity Type Compound Type Target Organisms/Cells IC50/Effectiveness
AntimicrobialOxadiazole DerivativesS. aureus, E. coliSignificant inhibition
AnticancerOxadiazole DerivativesHCT116, MCF-7, A549IC50: 5.16 - 20 μM
Anti-inflammatoryOxadiazole CompoundsInflammatory pathwaysModulation observed

Q & A

Q. How does the furan-2-yl substituent affect the compound’s electronic properties compared to phenyl analogs?

  • Methodology : Compare HOMO-LUMO gaps via cyclic voltammetry (CV) and UV-Vis spectroscopy. Furan’s oxygen atom increases electron density, lowering oxidation potentials. DFT calculations (e.g., Mulliken charges) quantify charge distribution differences, which influence reactivity in cross-coupling reactions .

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